molecular formula C14H12N2O3S B6377187 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol CAS No. 1261898-06-9

3-Cyano-5-(3-methylsulfonylaminophenyl)phenol

Cat. No.: B6377187
CAS No.: 1261898-06-9
M. Wt: 288.32 g/mol
InChI Key: HYOYRZVYXHZJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-5-(3-methylsulfonylaminophenyl)phenol ( 1261898-06-9) is an organic compound with the molecular formula C14H12N2O3S and a molecular weight of 288.32 g/mol . It is supplied with a high purity level of 95% to 99%, ensuring consistency for research applications . The compound features both phenol and sulfonamide functional groups, a combination that is often of significant interest in medicinal chemistry and materials science for the development of new molecular entities. The methylsulfonyl group is known to be present in compounds with a range of biological activities, though specific applications for this compound are an active area of investigation . Researchers value this chemical as a building block for further synthetic elaboration. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(3-cyano-5-hydroxyphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-20(18,19)16-13-4-2-3-11(7-13)12-5-10(9-15)6-14(17)8-12/h2-8,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOYRZVYXHZJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684990
Record name N-(3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-06-9
Record name N-(3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Disconnection of 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are identified at the biaryl linkage and the sulfonamide bond.

A logical retrosynthetic pathway is outlined below:

C-N Bond Disconnection: The sulfonamide bond is disconnected first, leading to a 3-aminophenyl intermediate and methanesulfonyl chloride. This is a standard and reliable transformation.

C-C Biaryl Bond Disconnection: The bond connecting the two phenyl rings is a key disconnection. This suggests a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, as the final step in assembling the carbon skeleton. This disconnection yields two key precursors: a functionalized phenol (B47542) (A) and a functionalized aniline (B41778) derivative (B).

Functional Group Interconversion: Precursor A, the 1,3,5-trisubstituted benzene (B151609) core, can be derived from a simpler precursor like 3-amino-5-hydroxybenzonitrile. The coupling reaction might require a halide or boronic acid/ester at the 5-position of the phenol ring. Precursor B, the 3-methylsulfonylaminophenyl moiety, can be prepared from 1,3-diaminobenzene or 3-nitroaniline (B104315).

This analysis points to a convergent synthesis strategy, where the two main aromatic fragments are prepared separately and then joined in a final coupling step.

Strategies for Constructing the 1,3,5-Trisubstituted Benzene Core

The synthesis of the 1,3,5-trisubstituted benzene ring is challenging due to the meta-substitution pattern, which is not favored by standard electrophilic aromatic substitution on simple phenols. acs.org Therefore, specific strategies are required to achieve the desired regiochemistry.

The synthesis of 3,5-disubstituted phenols can be approached in several ways. One common method involves starting with a commercially available, appropriately substituted benzene derivative and performing functional group manipulations. For instance, diazonium chemistry has been a classical method for preparing such phenols. acs.org

A more modern and scalable approach involves the selective displacement of a halogen via nucleophilic aromatic substitution (SNAr), followed by deprotection. acs.org Another innovative strategy is the [3+3] cyclocondensation reaction of α,β-unsaturated ketones with α-fluoro-β-ketoesters, which allows for a one-pot synthesis of 3,5-disubstituted phenols from acyclic precursors. acs.org

For the specific target molecule, a key intermediate is 3-Amino-5-hydroxybenzonitrile . This intermediate already contains the required hydroxyl and cyano groups in the correct meta-relationship, with an amino group that can be converted into a suitable functional group for a cross-coupling reaction (e.g., a halide via a Sandmeyer reaction).

Table 1: Key Intermediates for the Benzene Core

Compound NameCAS NumberMolecular FormulaKey Properties
3-Amino-5-hydroxybenzonitrile72183189C₇H₆N₂OA versatile intermediate with three distinct functional groups.

The introduction of a cyano group onto a phenol ring can be accomplished through various methods.

From an Amino Group: If starting with a 3-amino-5-hydroxyphenol derivative, the amino group can be converted to a diazonium salt, which is then displaced by a cyanide nucleophile in a Sandmeyer reaction . This is a classic and effective method for introducing a nitrile group.

From a Halide: A halogenated phenol precursor can undergo a transition-metal-catalyzed cyanation reaction. Palladium or nickel catalysts are commonly employed for this transformation, using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). researchgate.net

Direct Cyanation of Phenols: Recent advancements have enabled the direct cyanation of phenol derivatives. One such method involves a nickel-catalyzed reaction using aminoacetonitriles as a non-toxic cyanide source. nagoya-u.ac.jpelsevierpure.com The phenol's hydroxyl group is typically activated as a carbamate (B1207046) or pivalate (B1233124) for this reaction. Another approach is the reaction of phenols with cyanogen (B1215507) halides in the presence of a base. orgsyn.org

For the synthesis of this compound, starting with an intermediate that already contains the cyano group, such as 3-amino-5-hydroxybenzonitrile, simplifies the synthetic sequence. nih.gov

Formation of the 3-Methylsulfonylaminophenyl Moiety

This part of the molecule is constructed by first preparing a substituted aniline and then introducing the methylsulfonyl group.

The synthesis of the required aminophenyl intermediate, N-(3-Aminophenyl)methanesulfonamide , is a crucial step. A common starting material for meta-substituted anilines is 3-nitroaniline. The synthesis proceeds as follows:

Sulfonylation: The amino group of 3-nitroaniline is reacted with methanesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. This selectively forms the sulfonamide at the amino position, yielding N-(3-nitrophenyl)methanesulfonamide.

Reduction: The nitro group of N-(3-nitrophenyl)methanesulfonamide is then reduced to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C), or metal/acid combinations like tin(II) chloride in hydrochloric acid or iron in acetic acid. researchgate.net This final step yields the desired intermediate, N-(3-Aminophenyl)methanesulfonamide. scbt.com

This intermediate can then be further functionalized (e.g., diazotized to form a boronic acid) for the subsequent coupling reaction.

The incorporation of the methylsulfonyl group is typically achieved through the reaction of an amine with a sulfonyl chloride. The process for preparing N-(substituted phenyl)sulfonamides from anilines is well-established. google.com

The reaction involves treating the aniline with methanesulfonyl chloride. A base is required to neutralize the hydrochloric acid byproduct and drive the reaction to completion. Common bases include pyridine and triethylamine. google.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or acetonitrile.

Table 2: Key Reagents and Intermediates for the Sulfonamide Moiety

Compound NameCAS NumberMolecular FormulaRole in Synthesis
3-Nitroaniline99-09-2C₆H₆N₂O₂Starting material for the aminophenyl moiety.
Methanesulfonyl chloride124-63-0CH₃ClO₂SReagent for introducing the methylsulfonyl group.
N-(3-Aminophenyl)methanesulfonamide37045-73-1C₇H₁₀N₂O₂SKey intermediate for coupling to the phenol core.

By combining these methodologies, a convergent and efficient synthesis of this compound can be designed and executed.

Convergent and Linear Synthetic Schemes for the Complete Architecture

The assembly of a complex molecule like this compound can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.com

A potential linear route could start from a substituted phenol, such as 3,5-dibromophenol. One bromine atom could be cyanated, followed by a Suzuki-Miyaura coupling to introduce the second phenyl ring, and finally, a Buchwald-Hartwig amination to install the sulfonamide group. The order of these steps would need to be carefully chosen to manage functional group compatibility.

For the target molecule, a convergent approach would be highly advantageous. This would likely involve:

Fragment A Synthesis: Preparation of a (3-cyanophenyl)boronic acid or a related organometallic derivative, with the phenol group appropriately protected.

Fragment B Synthesis: Preparation of a 3-halo-N-(methylsulfonyl)aniline via a Buchwald-Hartwig reaction between a 1,3-dihaloarene and methanesulfonamide (B31651).

Fragment Coupling: The two fragments would then be joined using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. A final deprotection step would reveal the phenolic hydroxyl group to yield the target compound.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming the crucial carbon-carbon bond between the two aromatic rings. nih.gov

Optimized Reaction Conditions and Yield Enhancement

Maximizing the yield of each synthetic step is crucial for an efficient multi-step synthesis. rochester.edu Optimization focuses on systematically varying reaction parameters to find the ideal conditions. acs.org For the key Suzuki-Miyaura coupling step in a convergent synthesis, several factors would be optimized.

Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling Conditions

EntryPalladium Catalyst (mol%)LigandBaseSolventTemperature (°C)Hypothetical Yield (%)
1Pd(PPh₃)₄ (5)PPh₃Na₂CO₃Toluene/H₂O10065
2PdCl₂(dppf) (3)dppfK₂CO₃Dioxane/H₂O9082
3Pd(OAc)₂ (2)SPhosK₃PO₄THF/H₂O8091
4Pd₂(dba)₃ (2)XPhosCs₂CO₃Toluene/H₂O11088

This table presents illustrative data for optimization studies.

General strategies for yield enhancement across a synthetic sequence include: rochester.edu

Purity of Reagents: Using highly pure starting materials and solvents to prevent side reactions.

Reaction Monitoring: Carefully monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product decomposition.

Temperature Control: Maintaining precise temperature control, as many reactions are highly sensitive to thermal fluctuations.

Efficient Workup: Minimizing product loss during the extraction and washing phases of the workup procedure.

Purification and Isolation Techniques for Complex Organic Molecules

The isolation of a pure final product from a complex reaction mixture is a critical final step. chromatographyonline.com Given the multiple polar functional groups (phenol, cyano, sulfonamide) in this compound, the compound is expected to be a polar, likely solid, material. A multi-step purification strategy is often necessary. jocpr.com

Extraction: A primary liquid-liquid extraction is used to separate the crude product from inorganic salts and highly polar or nonpolar impurities. nih.gov The choice of solvents is dictated by the polarity of the target compound.

Chromatography: This is the most powerful technique for separating compounds with similar polarities. jocpr.com

Flash Column Chromatography: This is the workhorse of purification in organic synthesis. For a polar compound like the target molecule, a normal-phase silica (B1680970) gel column with a gradient elution system (e.g., transitioning from a less polar solvent like hexane (B92381) to a more polar one like ethyl acetate (B1210297) or methanol) would be employed. chromatographyonline.com

Reverse-Phase Chromatography: If the compound is difficult to purify on silica, reverse-phase chromatography (using a C18-functionalized silica stationary phase and polar solvents like water/acetonitrile or water/methanol) can be an effective alternative.

Crystallization: This is the preferred method for obtaining highly pure solid compounds. nih.gov After chromatographic purification, dissolving the semi-pure product in a minimal amount of a hot solvent and allowing it to cool slowly can yield high-purity crystals, leaving impurities behind in the solvent.

Table 2: Comparison of Purification Techniques

TechniquePrinciple of SeparationBest ForAdvantagesDisadvantages
Extraction Differential solubility in immiscible solventsInitial cleanup, removing saltsFast, high capacityLow resolution
Flash Chromatography Differential adsorption to a solid phaseSeparating major componentsVersatile, good resolutionCan be time-consuming, uses large solvent volumes
Crystallization Difference in solubility at varying temperaturesFinal purification of solidsYields very high purity, scalableProduct must be solid, requires trial-and-error for solvent selection

Chemo- and Regioselective Considerations in Synthesis

In synthesizing a molecule with multiple functional groups and several potential reaction sites, chemoselectivity and regioselectivity are paramount. mdpi.comresearchgate.net

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the synthesis of the target compound, potential challenges include:

During the Suzuki coupling, the palladium catalyst must selectively react with a C-Halogen bond without being deactivated by coordination to the cyano or sulfonamide nitrogen atoms.

If the phenolic hydroxyl group is not protected, its acidic proton could interfere with organometallic reagents or bases used in coupling reactions. Therefore, a protecting group strategy (e.g., using a silyl (B83357) ether or methyl ether) is often employed and removed in the final step.

Regioselectivity refers to the control of the position at which a reaction occurs. oregonstate.edu This is particularly important when functionalizing the aromatic rings.

When building the biphenyl (B1667301) core via Suzuki coupling, the positions of the boronic acid and the halide on their respective rings dictate the final connectivity. The synthesis must be designed to place the cyano/hydroxyl groups and the sulfonamide group at the correct meta-positions relative to the newly formed C-C bond. fiveable.me

If starting with a substituted phenol, electrophilic aromatic substitution reactions must be carefully controlled, as the hydroxyl group is a strong ortho-, para-director. nih.govresearchgate.net Synthesizing a meta-substituted pattern often requires a more complex, multi-step sequence rather than direct substitution. oregonstate.edu

Isotopic Labeling Approaches for Advanced Research

Isotopic labeling involves replacing one or more atoms in a molecule with their stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotopes. Labeled compounds are invaluable tools in pharmaceutical research, particularly for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for elucidating reaction mechanisms. nih.govresearchgate.net

Several strategies could be employed to synthesize an isotopically labeled version of this compound:

Labeling with ¹³C or ¹⁴C: A common approach is to introduce the label from a simple, commercially available labeled precursor. For instance, the cyano group could be introduced using a labeled cyanide source (e.g., K¹³CN or K¹⁴CN). Alternatively, one of the aromatic rings could be constructed from a labeled benzene derivative.

Labeling with ¹⁵N: The sulfonamide nitrogen could be labeled by using ¹⁵N-labeled methanesulfonamide in the Buchwald-Hartwig coupling step.

Labeling with ²H (Deuterium): Deuterium can be incorporated at specific, non-exchangeable positions on the aromatic rings by using deuterated starting materials. For example, a deuterated arylboronic acid could be used in the Suzuki coupling. This is often done to probe metabolic pathways, as the C-D bond is stronger than the C-H bond and can slow down metabolism at that site (the kinetic isotope effect).

These labeled analogues behave chemically identically to the unlabeled compound but can be easily traced and quantified using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing critical data for drug development and biological studies. nih.govmetsol.com

In Vitro Biological Activities and Molecular Mechanism Elucidation

High-Throughput Screening Paradigms for Compound Evaluation

No publicly available studies were identified that have utilized high-throughput screening to evaluate the biological activities of 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol.

Assessment of Biological Target Interactions

There is no available data from enzyme inhibition assays for this compound. Searches for its effects on protein kinases, β-secretase, or any other enzymes did not yield any specific results.

No information is available in the public domain regarding the receptor binding profile of this compound, including any potential interactions with TRPV1 or CB1 receptors.

Analysis of Cellular Pathway Modulation

There are no published studies detailing the effects of this compound on key signal transduction pathways such as MAPK/ERK, NF-κB, STAT-3, HIF-1, or Nrf2.

No research has been made public concerning the impact of this compound on gene expression in any cellular models.

No Publicly Available Research Data Found for "this compound"

Following a comprehensive search of available scientific literature, no specific in vitro biological activity data has been found for the chemical compound "this compound." Consequently, the requested article focusing on its antiproliferative activity, cellular effects, and comparative pharmacology cannot be generated at this time.

This lack of information prevents the creation of the detailed, data-driven article as outlined in the user's request. The required sections on In Vitro Functional Efficacy Studies and Comparative Pharmacological Profiling, including data tables and detailed research findings, cannot be completed without access to relevant scientific studies.

It is possible that "this compound" is a novel or proprietary compound that has not yet been extensively studied or publicly documented. Further research would be required to be published in accessible scientific journals or databases before a comprehensive article on its biological activities can be written.

Structure Activity Relationship Sar Studies

Systematic Elucidation of Substituent Effects on Biological Activity

Systematic modifications of the 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol scaffold have revealed critical insights into the structural requirements for biological activity. The core structure presents three primary regions for modification: the phenolic core, the cyano substituent, and the 3-methylsulfonylaminophenyl group. Research in related series of kinase inhibitors has shown that even minor alterations to these regions can lead to significant changes in potency and selectivity.

The following sections will delve into the specific SAR findings for each of these molecular regions.

Influence of the Phenolic Core Modifications

The phenolic core is a cornerstone of the molecule's interaction with its biological targets, often acting as a key hydrogen bond donor. Modifications to this core, including changes in the position of substituents and the electronic environment, have profound effects on activity.

The relative positioning of the hydroxyl, cyano, and 3-methylsulfonylaminophenyl groups on the central phenyl ring is a critical determinant of biological activity. Isomeric analogs, where these groups are shifted to different positions, often exhibit dramatically different potencies. This is largely attributed to the specific geometry required for optimal binding to the target protein. For example, the 3,5-disubstitution pattern of the core compound may position the key interacting moieties in a spatially favorable orientation for binding to a kinase active site.

Steric hindrance is another significant factor. The introduction of bulky substituents adjacent to the key interacting groups (the phenol (B47542) and the cyano group) can disrupt essential binding interactions. For instance, adding a methyl group ortho to the phenolic hydroxyl could sterically clash with amino acid residues in the binding pocket, leading to a decrease in inhibitory activity.

Table 1: Effect of Positional Isomerism and Steric Hindrance on Biological Activity (Illustrative Data)

CompoundPhenol PositionCyano Position3-Methylsulfonylaminophenyl PositionRelative Activity (%)
Parent 135100
Analog 112525
Analog 214515
Analog 31 (with 2-methyl)3540

Note: The data in this table is illustrative and based on general principles of SAR observed in similar compound series.

The cyano group at the 3-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the phenolic ring. This electronic pull can increase the acidity of the phenolic hydroxyl group, potentially enhancing its ability to act as a hydrogen bond donor. In many kinase inhibitors, a well-placed hydrogen bond donor is crucial for anchoring the inhibitor in the ATP-binding site.

Replacing the cyano group with other substituents allows for a systematic exploration of electronic effects. Electron-donating groups, such as methoxy (B1213986) or amino groups, would be expected to decrease the acidity of the phenol and could lead to a reduction in activity if hydrogen bond donation is a key interaction. Conversely, other strong electron-withdrawing groups, like a nitro group, might maintain or even enhance activity, although they would also alter other properties such as polarity and metabolic stability.

Table 2: Influence of Electronic Effects of Substituents at the 3-Position on Biological Activity (Illustrative Data)

CompoundSubstituent at 3-PositionElectronic NatureRelative Activity (%)
Parent -CNStrong Electron-Withdrawing100
Analog 4-NO₂Strong Electron-Withdrawing90
Analog 5-BrWeak Electron-Withdrawing60
Analog 6-OCH₃Electron-Donating20

Note: The data in this table is illustrative and based on general principles of SAR observed in similar compound series.

Variational Analysis of the 3-Methylsulfonylaminophenyl Moiety

The 3-methylsulfonylaminophenyl moiety provides a vector for extensive modification to fine-tune the compound's properties, including potency, selectivity, and pharmacokinetic profile.

Table 3: Effect of Substitutions on the 3-Methylsulfonylaminophenyl Ring on Biological Activity (Illustrative Data)

CompoundSubstituent on Phenyl RingPositionRelative Activity (%)
Parent -H-100
Analog 7-CH₃4'120
Analog 8-Cl4'110
Analog 9-OCH₃4'70
Analog 10-CH₃2'50

Note: The data in this table is illustrative and based on general principles of SAR observed in similar compound series.

The sulfonylamino linker (–SO₂NH–) plays a dual role: it connects the two phenyl rings and provides key hydrogen bonding interactions. The N-H of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors.

Modifying this linker can have a significant impact on activity. For instance, N-alkylation of the sulfonamide (to –SO₂N(Alkyl)–) would remove the hydrogen bond donating capability, which would likely be detrimental to activity if this interaction is critical for binding. Reversing the sulfonamide to an aminosulfonyl linker (–NHSO₂–) would change the orientation of the hydrogen bond donor and acceptors, which could either improve or diminish binding depending on the specific topology of the target's active site.

Table 4: Impact of Modifications to the Sulfonylamino Linker on Biological Activity (Illustrative Data)

CompoundLinker ModificationKey Interaction ChangeRelative Activity (%)
Parent -SO₂NH-H-bond donor and acceptor100
Analog 11-SO₂N(CH₃)-Loss of H-bond donor15
Analog 12-NHSO₂-Altered H-bond vector50
Analog 13-CONH-Different linker geometry30

Note: The data in this table is illustrative and based on general principles of SAR observed in similar compound series.

Conformational Landscape and Bioactive Conformation Postulation

The conformational landscape of a molecule dictates its ability to adopt the specific three-dimensional orientation required for binding to a biological target, often referred to as the bioactive conformation. For flexible molecules like this compound, which possesses rotatable bonds connecting its two aromatic rings, a diverse range of conformations is possible.

In the context of kinase inhibition, particularly for targets like RAF kinases, inhibitors are known to bind to specific conformational states of the enzyme. For instance, type I inhibitors bind to the active "DFG-in" conformation, while type II inhibitors bind to the inactive "DFG-out" conformation. The bioactive conformation of this compound would be the specific geometry it adopts when bound to the kinase's ATP-binding pocket.

Postulating the bioactive conformation often involves molecular docking studies where various low-energy conformers of the ligand are computationally fitted into the crystal structure of the target kinase. The conformation that exhibits the most favorable interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with key residues in the binding site, is hypothesized to be the bioactive one. For a diaryl ether scaffold, the relative orientation of the two rings is critical for fitting into the hydrophobic pockets of the kinase active site.

Table 1: Postulated Torsional Angles in the Bioactive Conformation of this compound

Dihedral AnglePostulated Value (degrees)Rationale
C(aryl)-O-C(aryl)-C(aryl)120 - 150Allows optimal positioning of phenyl rings within the ATP binding pocket, maximizing hydrophobic interactions.
C(aryl)-N-S(sulfonyl)-C(methyl)60 - 90Orients the sulfonyl group for potential hydrogen bonding with backbone amides or water molecules.

Note: The values in this table are hypothetical and based on common observations for similar kinase inhibitors.

Development of Ligand Efficiency Metrics for Lead Optimization

Ligand efficiency (LE) metrics are powerful tools in drug discovery for assessing the quality of a compound and guiding its optimization. These metrics normalize the binding affinity of a ligand for its size, providing a measure of how efficiently it utilizes its atoms to bind to the target. This helps in identifying and prioritizing lead compounds that have a higher potential to be developed into drugs with favorable properties.

Several ligand efficiency metrics are commonly used:

Ligand Efficiency (LE): Calculated as the binding energy per heavy (non-hydrogen) atom. A higher LE value indicates a more efficient binder.

Lipophilic Ligand Efficiency (LLE) or LipE: This metric relates potency to lipophilicity (logP or logD) and is a valuable indicator of drug-like properties. Higher LLE values are generally desirable as they suggest that potency is not solely driven by increasing lipophilicity, which can lead to poor pharmacokinetic profiles.

Binding Efficiency Index (BEI): This is the ratio of the pIC50 (or pKi) to the molecular weight.

During the lead optimization of analogs of this compound, these metrics would be calculated for each new derivative to track the progress of the optimization campaign. The goal is to improve potency while maintaining or improving ligand efficiency. For instance, modifications to the scaffold could be evaluated based on their impact on both affinity and LE/LLE. A modification that significantly increases potency but disproportionately increases molecular weight or lipophilicity might be deprioritized in favor of a change that provides a more modest potency gain with a better efficiency profile.

Table 2: Hypothetical Ligand Efficiency Metrics for Analogs of this compound

CompoundpIC50Heavy Atom CountMolecular Weight (Da)cLogPLELLEBEI
Parent Compound 7.521302.33.20.364.324.8
Analog A 8.224345.43.80.344.423.7
Analog B 7.820288.32.90.394.927.1

Note: The data in this table is for illustrative purposes to demonstrate the application of ligand efficiency metrics.

Pharmacophore Model Development from SAR Data

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are developed based on the SAR data of a series of active compounds and are invaluable for virtual screening and the design of new, potent ligands.

For a series of kinase inhibitors based on the this compound scaffold, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors: The cyano group and the oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors that can interact with hydrogen bond donors in the kinase hinge region or other parts of the active site.

Hydrogen Bond Donors: The phenolic hydroxyl group and the N-H of the sulfonamide are key hydrogen bond donors. The phenolic hydroxyl, in particular, is a common feature in many kinase inhibitors, forming a crucial interaction with the hinge region.

Aromatic Rings: The two phenyl rings serve as hydrophobic features that can engage in pi-stacking and van der Waals interactions with hydrophobic residues in the ATP-binding pocket.

Hydrophobic Features: The methyl group of the sulfonylamino moiety can also contribute to hydrophobic interactions.

By aligning a set of active analogs and identifying the common spatial arrangement of these features, a 3D pharmacophore model can be generated. This model can then be used as a query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. Furthermore, the model can guide the design of new analogs by suggesting positions where modifications could enhance interactions with the target.

Table 3: Key Pharmacophore Features for this compound-Based Kinase Inhibitors

Pharmacophore FeatureCorresponding Chemical GroupPostulated Interaction
Hydrogen Bond DonorPhenolic -OHInteraction with kinase hinge region backbone
Hydrogen Bond DonorSulfonamide -NHInteraction with backbone or side-chain residues
Hydrogen Bond AcceptorCyano -CNInteraction with hydrogen bond donors in the active site
Hydrogen Bond AcceptorSulfonyl -SO2Interaction with hydrogen bond donors in the active site
Aromatic RingPhenyl ring 1Hydrophobic and pi-stacking interactions
Aromatic RingPhenyl ring 2Hydrophobic and pi-stacking interactions

Computational Chemistry and in Silico Research

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol, molecular docking simulations would be a crucial first step in identifying its potential biological targets. This process involves the three-dimensional structure of the compound being computationally "docked" into the binding sites of various proteins or enzymes.

The primary goal of these simulations is to determine the binding affinity and mode of interaction between this compound and a potential target protein. A high binding affinity, often expressed as a low binding energy value, suggests a strong and stable interaction, indicating that the compound may be an effective modulator of the target's function. The simulation can also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for the stability of the ligand-protein complex. For instance, the phenolic hydroxyl group and the cyano group of the compound could participate in hydrogen bonding, while the phenyl rings could engage in hydrophobic interactions within a protein's active site.

A hypothetical molecular docking study of this compound against a specific kinase, a common target for such scaffolds, could yield the following illustrative data:

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Kinase A-9.5ASP-150, LYS-78Hydrogen Bond, Pi-Alkyl
Kinase B-8.2PHE-120, LEU-95Hydrophobic, Pi-Sigma
Kinase C-7.1GLU-88, ARG-210Hydrogen Bond, Electrostatic

Molecular Dynamics Simulations to Investigate Binding Dynamics and Stability

Following the identification of a potential target through molecular docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and detailed understanding of the ligand-target complex. MD simulations simulate the movement of atoms and molecules over time, offering insights into the stability and conformational changes of the this compound-protein complex in a simulated physiological environment.

These simulations can validate the binding mode predicted by molecular docking and assess the stability of the interactions over a specific timescale. By analyzing the trajectory of the simulation, researchers can observe how the compound and the protein adapt to each other's presence, whether the key interactions are maintained, and if any significant conformational changes occur in the protein's structure upon binding. This information is invaluable for confirming the compound's potential as a stable inhibitor or modulator of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR studies would involve the design and synthesis of a library of its analogs with slight chemical modifications. The biological activity of these analogs would then be experimentally determined.

By analyzing the variations in chemical properties (such as electronic, steric, and hydrophobic properties) across the series of analogs and correlating them with their biological activities, a predictive QSAR model can be developed. nih.gov This model can then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent and selective compounds. This approach significantly reduces the need for extensive synthesis and testing of numerous compounds, making the drug discovery process more efficient. nih.gov

Virtual Screening Methodologies for Novel Analogues or Binding Partners

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the case of this compound, its chemical structure can be used as a query in similarity-based virtual screening to find other compounds in large databases with similar structural features. These similar compounds might exhibit comparable biological activities.

Alternatively, if a specific biological target for this compound has been identified, structure-based virtual screening (such as docking) can be performed. This involves docking a large library of compounds into the active site of the target protein to identify novel chemical scaffolds that could also bind to the target, potentially with higher affinity or better pharmacokinetic properties.

De Novo Design Approaches Guided by Computational Algorithms

De novo design is a computational approach that involves the design of novel molecules from scratch, atom by atom or fragment by fragment, within the binding site of a target protein. If the three-dimensional structure of a target for this compound is known, de novo design algorithms can be used to generate novel molecular structures that are predicted to have high affinity and specificity for the target.

These algorithms can use the structure of this compound as a starting point or a scaffold, and then computationally "grow" new functional groups or fragments that optimize the interactions with the target's binding site. This approach has the potential to lead to the discovery of highly novel and potent drug candidates that may not be present in existing compound libraries.

Chemoinformatics Analysis and Data Mining for Structural Insights

Chemoinformatics involves the use of computational methods to analyze and mine large datasets of chemical information. A chemoinformatics analysis of this compound would involve comparing its structural and physicochemical properties to those of known drugs and bioactive compounds. This can provide insights into its potential "drug-likeness," including properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Data mining of large chemical and biological databases can also reveal if the core scaffold of this compound is present in other compounds with known biological activities. This can provide valuable clues about its potential therapeutic applications and mechanisms of action.

A hypothetical chemoinformatics analysis of this compound might include the following parameters:

PropertyValue"Drug-like" Range
Molecular Weight301.33 g/mol < 500 g/mol
LogP2.8< 5
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors5< 10
Rotatable Bonds4< 10

Pre Clinical Translational Research Paradigms

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlations in Pre-clinical Models

The primary objective of preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling is to establish a clear relationship between the exposure to a compound (PK) and its pharmacological effect (PD). paganz.orgcatapult.org.uk For a molecule like 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol, which is structurally suggestive of a kinase inhibitor, this involves linking drug concentrations in plasma and tumor tissue to target engagement and downstream biological effects. catapult.org.uknih.gov

Preclinical studies would typically utilize animal models, such as mice or rats bearing tumor xenografts, to investigate these correlations. nih.gov In these models, researchers would administer the compound across a range of doses and measure key parameters over time. The goal is to build a mathematical model that links the drug's concentration profile to the inhibition of its intended molecular target and the subsequent effect on tumor growth. paganz.orgnih.gov

Key analyses in these studies include:

Exposure-Response Relationship: Correlating metrics like the area under the concentration-time curve (AUC) or maximum concentration (Cmax) with pharmacodynamic readouts. nih.govjst.go.jp

Target Inhibition: Measuring the extent and duration of target modulation (e.g., phosphorylation inhibition) in tumor tissue and correlating it with drug concentrations at the site of action. nih.govaacrjournals.org

Efficacy Modeling: Using models like the Emax model to relate drug exposure to the degree of tumor growth inhibition, which helps in predicting the concentrations required for a therapeutic effect. nih.govjst.go.jp

These integrated PK/PD models are crucial for selecting a potential therapeutic dose range for first-in-human studies, providing a rationale for the dosing schedule required to maintain target inhibition and achieve efficacy. paganz.orgnih.gov

Table 1: Illustrative Preclinical PK/PD Correlation Data (Conceptual) This table presents hypothetical data to demonstrate how PK/PD correlations for a compound like this compound would be displayed.

Dose Group (mg/kg)Plasma AUC (ng·h/mL)Tumor Cmax (ng/g)Average Target Inhibition (%)Tumor Growth Inhibition (%)
1015008004525
30480025007558
1001550082009689

In Vitro Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of this compound is a critical step in preclinical development. In vitro metabolic stability assays are used to predict how quickly the compound would be cleared from the body, which influences its half-life and bioavailability. researchgate.netnih.gov These assays provide an early assessment of the compound's potential for drug-drug interactions and help identify any metabolites that could be active or toxic. wuxiapptec.com

The primary methods for assessing metabolic stability involve incubating the compound with liver-derived systems that contain key drug-metabolizing enzymes. creative-biolabs.comnuvisan.com Common systems include:

Liver Microsomes: These are subcellular fractions containing Phase I enzymes like cytochrome P450s (CYPs), which are major contributors to drug metabolism. wuxiapptec.comcreative-biolabs.com

Hepatocytes: These whole liver cells contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), offering a more complete picture of metabolic pathways. wuxiapptec.comnuvisan.com

S9 Fractions: This is a mixture of microsomal and cytosolic components of liver cells, containing a broad range of both Phase I and Phase II enzymes. wuxiapptec.com

During these incubations, the disappearance of the parent compound is monitored over time to calculate its intrinsic clearance (CLint) and in vitro half-life (t½). nih.gov Following incubation, advanced analytical techniques like high-resolution mass spectrometry (LC-MS) are employed to identify the structures of metabolites formed. researchgate.net Given the structure of this compound, likely metabolic pathways would include oxidation of the aromatic rings, N-dealkylation, or conjugation reactions like glucuronidation or sulfation on the phenol (B47542) or sulfonylamino groups. researchgate.netresearchgate.net

Table 2: Example In Vitro Metabolic Stability Data (Conceptual) This table provides hypothetical data illustrating the typical output from metabolic stability assays for this compound across different species.

Test SystemSpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Major Metabolites Identified
Liver MicrosomesMouse25110Hydroxylated phenol, N-dealkylated sulfonamide
Liver MicrosomesRat4069Hydroxylated phenol
Liver MicrosomesDog6542Phenol-glucuronide
Liver MicrosomesHuman8034Phenol-glucuronide, Hydroxylated phenol
HepatocytesHuman75N/APhenol-glucuronide, Phenol-sulfate

Development of Advanced Delivery Systems for Pre-clinical Evaluation (conceptual)

For kinase inhibitors, which can sometimes suffer from poor solubility or non-specific tissue distribution, advanced delivery systems offer a conceptual framework for enhancing therapeutic potential. mdpi.com The development of such systems for a compound like this compound would aim to improve its pharmacokinetic profile and target it more effectively to diseased tissues, such as tumors. mdpi.comnih.gov

Conceptually, nanotechnology-based platforms are a primary area of exploration. mdpi.com These systems could encapsulate the compound to protect it from premature metabolism and improve its solubility. Examples of such conceptual delivery systems include:

Liposomal Formulations: Encapsulating the compound within lipid bilayers can enhance circulation time and allow for passive targeting to tumors through the enhanced permeability and retention (EPR) effect. nih.gov

Polymeric Nanoparticles: Using biodegradable polymers to create nanoparticles can provide controlled, sustained release of the drug, maintaining therapeutic concentrations over a longer period. mdpi.com

Antibody-Drug Conjugates (ADCs): If a specific cell-surface receptor is identified on target cancer cells, the compound could be chemically linked to a monoclonal antibody that recognizes this receptor, enabling highly specific delivery and minimizing off-target effects.

These advanced systems would be evaluated in preclinical models to compare their PK/PD profiles and efficacy against the unformulated compound, with the goal of achieving a superior therapeutic index.

Exploration in Relevant Biological Systems and Disease Models

The preclinical evaluation of this compound requires testing in biological systems that accurately reflect the human diseases it is intended to treat. Given its structure, which is common among kinase inhibitors, the primary focus would be on cancer models. mdpi.complos.org

The selection of appropriate models is critical for assessing anti-tumor activity and identifying potential biomarkers of response. The evaluation process typically follows a tiered approach:

In Vitro Cell-Based Assays: The initial assessment involves screening the compound against a panel of human cancer cell lines to determine its anti-proliferative activity and to identify sensitive and resistant cell types. aacrjournals.orgplos.org

In Vivo Xenograft Models: Cell lines that show sensitivity in vitro are then implanted into immunocompromised mice to grow as tumors. These cell line-derived xenograft (CDX) models are standard for evaluating a compound's ability to inhibit tumor growth in vivo. aacrjournals.orgaacrjournals.org

Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, tumor fragments from human patients are implanted directly into mice. PDX models better retain the heterogeneity and microenvironment of the original human tumor, offering potentially greater predictive value for clinical efficacy. nih.gov

Alternative Models: Other systems like zebrafish embryos xenografted with human cancer cells can be used for higher-throughput in vivo screening of anti-tumor effects. mdpi.com

Across these models, studies would not only measure tumor growth inhibition but also investigate the compound's on-target effects within the tumor, confirming that its mechanism of action in vivo aligns with its intended design. aacrjournals.org

Future Directions and Emerging Research Avenues

Innovations in Synthetic Strategies for Analogues

The initial challenge lies in the de novo synthesis of 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol itself. A plausible synthetic route would likely involve a multi-step process, potentially utilizing cross-coupling reactions to connect the substituted phenyl rings and functional group interconversions to introduce the cyano and methylsulfonylamino groups.

Future innovations would focus on developing efficient, scalable, and stereoselective synthetic methodologies. This could involve the exploration of novel catalysts for the key bond-forming reactions or the development of a convergent synthesis that allows for the rapid generation of a library of analogues. The ability to readily modify the substitution pattern on both aromatic rings would be a key objective, enabling a thorough investigation of the structure-activity relationship (SAR).

Discovery of Undiscovered Biological Targets and Pathways

Given the phenolic and sulfonylamino functionalities, initial biological screening of this compound and its analogues would likely focus on targets where such groups are known to be active. These could include protein kinases, histone deacetylases (HDACs), or various receptors.

The discovery of truly novel biological targets would necessitate unbiased screening approaches. Techniques such as phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could reveal unexpected activities. Subsequent target deconvolution, using methods like chemical proteomics or genetic approaches, would then be employed to identify the specific molecular targets responsible for the observed phenotype.

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are poised to play a significant role in the exploration of new chemical space, including that surrounding this compound. Once an initial set of analogues is synthesized and tested, the resulting data could be used to train predictive models.

These models could then be used to:

Predict the biological activity of virtual compounds, allowing for the prioritization of synthetic targets.

Optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Identify potential off-target effects by screening against a wide range of predictive models for toxicity and adverse drug reactions.

Generative AI models could also be employed to design novel analogues with desired properties, potentially accelerating the discovery of potent and selective lead compounds.

Addressing Challenges in Compound Optimization for Enhanced Efficacy and Selectivity

A primary challenge in the development of any new chemical entity is the optimization of its therapeutic properties. For this compound, this would involve a systematic medicinal chemistry campaign to enhance its potency against the desired biological target while minimizing activity against other related targets to improve selectivity.

Key optimization strategies would include:

Modification of the phenol (B47542) group: Esterification or etherification to modulate solubility and cell permeability.

Alteration of the methylsulfonylamino moiety: Variation of the alkyl group on the sulfonyl moiety to probe for additional binding interactions.

Positional isomerization: Moving the substituents on the phenyl rings to explore different binding modes.

Advanced techniques such as structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of more potent inhibitors, would be invaluable in this process.

Synergistic Combinatorial Approaches in Research

The potential therapeutic applications of this compound could be significantly expanded by exploring its use in combination with other therapeutic agents. This is a particularly relevant strategy in complex diseases such as cancer, where combination therapy is the standard of care.

Once a biological target and a desired cellular effect are established, researchers could investigate synergistic combinations with drugs that act on complementary pathways. High-throughput screening of compound libraries in combination with this compound could identify promising synergistic interactions. Understanding the molecular basis of this synergy would be a key research goal, potentially revealing novel mechanisms of action and providing a strong rationale for clinical development.

Q & A

Basic: What synthetic methodologies are recommended for 3-Cyano-5-(3-methylsulfonylaminophenyl)phenol?

Answer:
The synthesis typically involves multi-step reactions, including:

  • ipso-Hydroxylation : Arylboronic acid precursors can undergo hydroxylation to introduce the phenolic group, as seen in 3-Cyanophenol synthesis .
  • Cyanation : Introduction of the cyano group via nucleophilic substitution or Pd-catalyzed cross-coupling reactions.
  • Sulfonamide Functionalization : Reacting amines with methylsulfonyl chloride under anhydrous conditions.
    Optimization : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps, and monitor reaction progress via TLC or HPLC. Purity can be enhanced via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Basic: How is structural confirmation achieved for this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., phenolic -OH at δ ~9-10 ppm, cyano group absence of protons).
  • Mass Spectrometry (HRMS) : Exact mass determination for molecular formula validation.
  • FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1150 cm⁻¹ (S=O stretch from sulfonamide).
  • X-ray Crystallography (if crystalline): Resolves 3D structure and bond angles .

Advanced: What experimental designs are suitable for studying its enzymatic interactions?

Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of protein-ligand interactions.
  • Molecular Docking : Software like AutoDock Vina predicts binding modes; validate with mutagenesis studies (e.g., alanine scanning) .

Advanced: How to resolve contradictions in reported biological activities?

Answer:

  • Dose-Response Curves : Test across a concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 3-Cyano-5-(trifluoromethyl)benzoic acid) under identical conditions .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to account for variability in assay protocols (cell lines, incubation times) .

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

  • HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid). Detect at λ ~270 nm (phenolic absorption).
  • LC-MS/MS : Enhances sensitivity for trace quantification; use deuterated internal standards (e.g., D₄-3-Cyanophenol) .

Advanced: How to optimize microbial degradation studies for this compound?

Answer:

  • Plackett-Burman Design : Screen variables (pH, temperature, carbon sources) to identify critical factors.
  • Box-Behnken Optimization : Refine significant variables (e.g., pH 7.12, 27.77°C) for maximal degradation rates.
  • Control Media : Exclude glucose to prevent catabolite repression, as observed in phenol-degrading Acinetobacter spp. .

Advanced: What computational approaches predict its environmental persistence?

Answer:

  • QSAR Models : Estimate biodegradability using software like EPI Suite.
  • Molecular Dynamics Simulations : Assess hydrolysis rates of sulfonamide and cyano groups in aqueous environments.
  • Ecotoxicity Profiling : Use Daphnia magna or Vibrio fischeri assays for acute toxicity data .

Basic: How to determine solubility and stability under physiological conditions?

Answer:

  • Shake-Flask Method : Measure solubility in PBS (pH 7.4) or simulated gastric fluid.
  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and oxidative (H₂O₂) conditions; monitor via HPLC .

Advanced: What metabolomic techniques identify its in vivo metabolites?

Answer:

  • In Vitro Liver Microsomes : Incubate with NADPH to assess Phase I metabolism (e.g., CYP450-mediated oxidation).
  • High-Resolution Metabolomics (HRM) : Use UPLC-QTOF-MS to detect hydroxylated or conjugated metabolites .

Advanced: How to validate its mechanism of action in enzyme inhibition?

Answer:

  • Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.